molecular formula C16H11BrIN3O3 B6358371 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 1024562-70-6

5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B6358371
CAS No.: 1024562-70-6
M. Wt: 500.08 g/mol
InChI Key: OKULZXXKZHJVJI-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that features both bromine and iodine atoms within its structure

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrIN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7,19,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULZXXKZHJVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrIN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indoline core, followed by the introduction of the bromo and iodo substituents through halogenation reactions. The acetylhydrazidyl group is then introduced via a condensation reaction with an appropriate hydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for halogenation steps and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodobenzoic acid
  • 5-Bromonicotinic acid
  • 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester

Uniqueness

What sets 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline apart from similar compounds is its unique combination of functional groups and halogen atoms. This combination can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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